3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-carbaldehyde
Overview
Description
3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-carbaldehyde is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a dimethyl group at the 3-position and a carbaldehyde group at the 6-position of the benzofuran ring.
Mechanism of Action
Target of Action
Benzofuran compounds, which this molecule is a derivative of, have been shown to have a wide range of biological and pharmacological activities . They have been used to design and develop new potential therapeutic agents .
Mode of Action
Benzofuran derivatives have been found to exhibit various biological activities including anti-tumor, antibacterial, anti-oxidative, anti-ad, anti-parasitic, anti-acetylcholine, and anti-inflammatory activities . The exact mechanism of interaction with their targets can vary depending on the specific derivative and target.
Biochemical Pathways
Benzofuran derivatives have been found to affect a variety of biochemical pathways due to their diverse pharmacological activities . For example, some benzofuran derivatives have been found to exhibit potent anti-amyloid aggregation activity, which can provide an alternative treatment for Alzheimer’s disease .
Pharmacokinetics
Some benzofuran derivatives have been found to be orally active and blood-brain barrier permeable , which suggests that they have good bioavailability.
Result of Action
Benzofuran derivatives have been found to exhibit a wide range of biological activities, which suggests that they can have diverse molecular and cellular effects .
Action Environment
Some benzofuran derivatives have been found to be efficient over a large range of polymers and small molecule derivatives, commercially available, soluble in established processing solvents and generally considered to be air stable .
Biochemical Analysis
Biochemical Properties
3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain oxidase enzymes, thereby affecting oxidative stress responses in cells . Additionally, this compound can bind to specific protein receptors, modulating signal transduction pathways and altering cellular responses.
Cellular Effects
The effects of this compound on cells are profound. It impacts cell signaling pathways, particularly those involved in apoptosis and cell proliferation. Studies have shown that this compound can induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function . Furthermore, it influences gene expression by modulating transcription factors, leading to changes in cellular metabolism and growth.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to active sites of enzymes, inhibiting their catalytic activity. This inhibition can lead to a decrease in the production of reactive oxygen species, thereby reducing oxidative damage in cells . Additionally, the compound can activate or inhibit transcription factors, resulting in altered gene expression patterns that affect cell survival and proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions but can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including persistent alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, it exhibits therapeutic effects such as anti-inflammatory and anti-tumor activities . At higher doses, it can cause toxic effects, including liver damage and oxidative stress. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 oxidases, which convert it into various metabolites . These metabolites can further interact with cellular components, influencing metabolic flux and altering the levels of key metabolites involved in energy production and biosynthesis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects . The compound’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes and reach intracellular targets.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It is primarily localized in the cytoplasm and mitochondria, where it interacts with enzymes and other biomolecules . Post-translational modifications, such as phosphorylation, can affect its localization and function, directing it to specific cellular compartments and influencing its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-hydroxyacetophenone with an appropriate aldehyde under acidic conditions can lead to the formation of the benzofuran ring . Another method involves the use of microwave-assisted synthesis, which can enhance reaction rates and yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids.
Major Products Formed
Oxidation: 3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-carboxylic acid.
Reduction: 3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-methanol.
Substitution: Various substituted benzofuran derivatives depending on the electrophile used.
Scientific Research Applications
3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-carbaldehyde has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound of the benzofuran family, known for its diverse biological activities.
2,3-Dihydrobenzofuran:
6-Hydroxybenzofuran: Another benzofuran derivative with notable biological activities.
Uniqueness
3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-carbaldehyde is unique due to the presence of both dimethyl and carbaldehyde groups, which confer distinct chemical and biological properties. These functional groups enhance the compound’s reactivity and potential for further derivatization, making it a valuable intermediate in the synthesis of more complex molecules .
Properties
IUPAC Name |
3,3-dimethyl-2H-1-benzofuran-6-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-11(2)7-13-10-5-8(6-12)3-4-9(10)11/h3-6H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLNIQHNJUDJEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C1C=CC(=C2)C=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1440961-37-4 | |
Record name | 3,3-dimethyl-2,3-dihydro-1-benzofuran-6-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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